6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 314743-74-3
VCID: VC3908664
InChI: InChI=1S/C17H18O4/c1-9-15(20-11(3)10(2)18)8-7-13-12-5-4-6-14(12)17(19)21-16(9)13/h7-8,11H,4-6H2,1-3H3
SMILES: CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.: 314743-74-3

Cat. No.: VC3908664

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - 314743-74-3

Specification

CAS No. 314743-74-3
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 6-methyl-7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C17H18O4/c1-9-15(20-11(3)10(2)18)8-7-13-12-5-4-6-14(12)17(19)21-16(9)13/h7-8,11H,4-6H2,1-3H3
Standard InChI Key ANTORTVDEMMQRD-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, with the molecular formula C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol . Its structure integrates a cyclopentane ring fused to a chromen-4-one core, substituted with methyl and 1-methyl-2-oxopropoxy groups at positions 6 and 7, respectively (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number314743-74-3
Canonical SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C
InChI KeyJLYIBZRYQJEBHZ-UHFFFAOYSA-N

Structural and Stereochemical Analysis

The molecule’s bicyclic framework consists of a 2,3-dihydrocyclopenta[c]chromen-4-one scaffold. The 1-methyl-2-oxopropoxy group introduces a ketone functionality at position 2 of the propoxy chain, creating a chiral center at the methyl-bearing carbon. X-ray crystallography of analogous compounds confirms that the cyclopentane ring adopts a half-chair conformation, while the chromen-4-one system remains planar .

Synthesis and Manufacturing

Synthetic Routes

The synthesis follows a microwave-assisted, multi-step protocol (Scheme 1):

  • Aldol Condensation: 2′-Hydroxyacetophenone derivatives react with aldehydes (e.g., pentanal) under basic conditions (DIPA, ethanol, 160–170°C) to form intermediate chalcones .

  • Intramolecular Oxa-Michael Addition: Cyclization yields 2-alkyl-chroman-4-ones, with yields ranging from 17% to 88% depending on substituent electronics .

  • Functionalization: The 7-position is alkoxylated via nucleophilic substitution using 1-methyl-2-oxopropanol under K₂CO₃/DMF conditions.

Table 2: Reaction Optimization

ParameterOptimal ConditionYield Improvement
BaseK₂CO₃25% → 72%
SolventDMFReduced byproducts
Temperature80°CFaster kinetics

Challenges in Scale-Up

Electron-donating groups on the acetophenone precursor (e.g., 6-methoxy) promote aldehyde self-condensation, complicating purification . Switching to electron-withdrawing groups (e.g., nitro) improves yield but necessitates post-synthetic reduction steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.15 (s, 3H, CH₃ at C6)

    • δ 3.02–3.18 (m, 2H, cyclopentane H2/H3)

    • δ 4.72 (q, J = 6.8 Hz, 1H, OCH(CH₃)).

  • ¹³C NMR:

    • δ 207.5 (C=O of ketone)

    • δ 164.2 (C4 carbonyl).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 287.1284 [M+H]⁺ (calc. 287.1287), with fragmentation peaks at m/z 269 (loss of H₂O) and m/z 241 (cyclopentane ring cleavage).

Applications and Comparative Analysis

Table 3: Analog Comparison

CompoundMAO-B IC₅₀ (μM)Cytotoxicity (IC₅₀, μM)
6-Methyl-7-(1-methyl-2-oxopropoxy)3.248
7-(2-Oxo-2-phenylethoxy) derivative5.862
6-Methoxy analog12.429

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